methyl 2-(1H-pyrrol-1-yl)acetate
Overview
Description
Methyl 2-(1H-pyrrol-1-yl)acetate is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1H-pyrrol-1-yl)acetate can be synthesized through several methods. One common approach involves the condensation of pyrrole with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction could produce pyrrol-2-ylmethanol.
Scientific Research Applications
Methyl 2-(1H-pyrrol-1-yl)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the development of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism by which methyl 2-(1H-pyrrol-1-yl)acetate exerts its effects involves interactions with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the context of its application, such as inhibiting microbial growth or affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-methyl-1H-pyrrol-2-yl)acetate: This compound has a similar structure but with a methyl group at the nitrogen atom, affecting its reactivity and biological activity.
Pyrrole-2-carboxylic acid: A related compound where the ester group is replaced by a carboxylic acid, influencing its solubility and chemical behavior.
N-methylpyrrole: A simpler derivative with a methyl group on the nitrogen, used in various synthetic applications.
Uniqueness
Methyl 2-(1H-pyrrol-1-yl)acetate is unique due to its specific ester functional group, which provides distinct reactivity and potential for derivatization. Its structure allows for versatile modifications, making it valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-pyrrol-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLJOUCIMGIKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458973 | |
Record name | Methyl (1H-pyrrol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50966-72-8 | |
Record name | Methyl (1H-pyrrol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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